molecular formula C7H5IN2S B12821101 6-Iodo-2-methylthiazolo[4,5-b]pyridine

6-Iodo-2-methylthiazolo[4,5-b]pyridine

Cat. No.: B12821101
M. Wt: 276.10 g/mol
InChI Key: GZRCOGXOYCZRJT-UHFFFAOYSA-N
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Description

6-Iodo-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

The synthesis of 6-Iodo-2-methylthiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

6-Iodo-2-methylthiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methylthiazolo[4,5-b]pyridine involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .

Comparison with Similar Compounds

6-Iodo-2-methylthiazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of an iodine atom, which can significantly influence its reactivity and biological activity. Similar compounds include:

These compounds share some pharmacological properties but differ in their reactivity and specific applications due to the variations in their substituents.

Properties

Molecular Formula

C7H5IN2S

Molecular Weight

276.10 g/mol

IUPAC Name

6-iodo-2-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5IN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3

InChI Key

GZRCOGXOYCZRJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=N2)I

Origin of Product

United States

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